
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves strategies such as cyclization reactions, condensation, and functional group transformations. For compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, methods might include the halogenated hydrocarbon amination reaction or the use of 2-ethoxyvinyl pinacolboronate under Suzuki conditions for introducing specific substituents. The exact synthetic pathway for this compound would depend on the desired configuration and substituents (Huber & Seebach, 1987; Kim et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of tetrahydroquinoline derivatives, including this compound, often involves X-ray diffraction and spectroscopic techniques like IR, 1H NMR, and MS. These analyses provide insights into the compound's crystal system, bond lengths, bond angles, and overall molecular geometry, which are crucial for understanding its chemical behavior and interactions (Bai et al., 2012).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research on the design, synthesis, and evaluation of hybrid compounds derived from propanamides and butanamides, including structures similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, has shown promising anticonvulsant properties. These compounds, integrating chemical fragments of known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide, have displayed broad spectra of activity across several preclinical seizure models. Notably, certain compounds have demonstrated superior safety profiles, highlighting their potential as novel anticonvulsant agents (Kamiński et al., 2015).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, related in structure to this compound, were synthesized and evaluated for their in vitro antitumor activity. The findings revealed that these compounds exhibited significant broad-spectrum antitumor activities, with certain analogs demonstrating selective activities toward various cancer cell lines. The study underscores the potential of these compounds as candidates for cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Anti-inflammatory and Psychotropic Activities
Another study focused on the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which are structurally related to this compound. These compounds were found to exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. This highlights their potential multifaceted therapeutic applications (A. Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-10-18-14-8-7-13(17-15(19)4-2)11-12(14)6-9-16(18)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQPFKWBFLFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

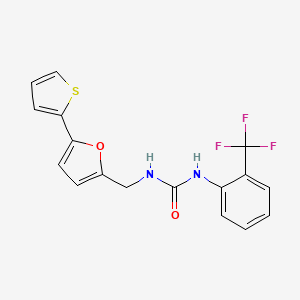
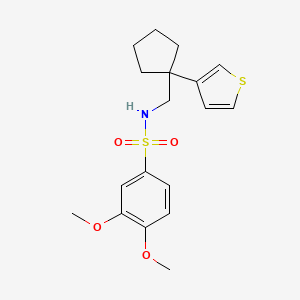
![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)
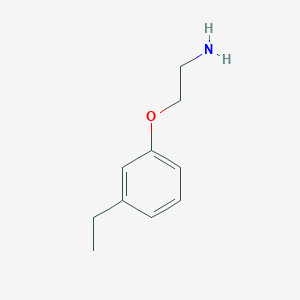
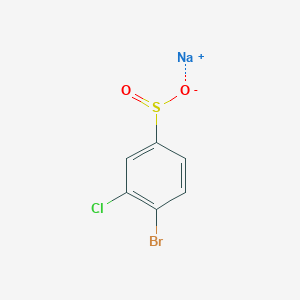
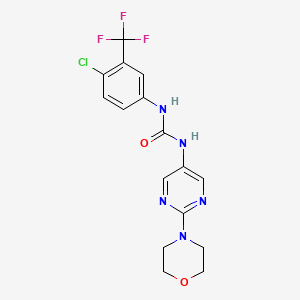

![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)
![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)
![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)
![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)
